molecular formula C10H10F2O3 B7990851 3,5-Difluoro-2-n-propoxybenzoic acid

3,5-Difluoro-2-n-propoxybenzoic acid

Cat. No.: B7990851
M. Wt: 216.18 g/mol
InChI Key: JHCSGAWTEFPFMH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-n-propoxybenzoic acid is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a n-propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-n-propoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of fluorine atoms at the 3 and 5 positions can be achieved using electrophilic fluorination reagents.

    Alkylation: The n-propoxy group is introduced at the 2 position through an alkylation reaction using n-propyl bromide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-n-propoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Fluorination Reagents: For introducing fluorine atoms.

    Alkyl Halides: For alkylation reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield carboxylates or other oxidized derivatives.

Scientific Research Applications

3,5-Difluoro-2-n-propoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-n-propoxybenzoic acid depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in pharmaceuticals. The n-propoxy group can influence the compound’s lipophilicity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenylboronic acid: Another fluorinated benzoic acid derivative used in coupling reactions.

    3,5-Difluoro-4-nitrobenzonitrile: A compound with similar fluorination but different functional groups.

Uniqueness

3,5-Difluoro-2-n-propoxybenzoic acid is unique due to the combination of fluorine atoms and the n-propoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability, bioavailability, and specific interactions with biological targets are important.

Properties

IUPAC Name

3,5-difluoro-2-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-3-15-9-7(10(13)14)4-6(11)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCSGAWTEFPFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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